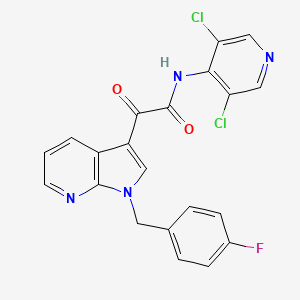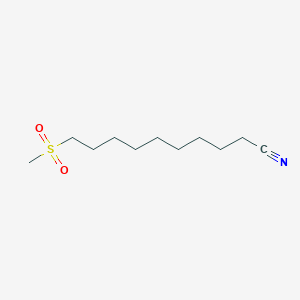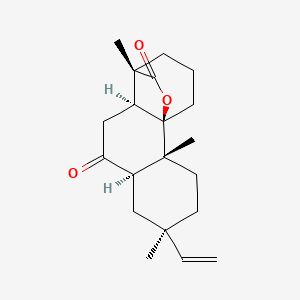
Peridinin
Overview
Description
Peridinin: is a light-harvesting apocarotenoid pigment found in the this compound-chlorophyll-protein complex in dinoflagellates, particularly in species like Amphidinium carterae . It plays a crucial role in photosynthesis by absorbing blue-green light in the 470-550 nm range, which is outside the range accessible to chlorophyll molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peridinin can be extracted from the thylakoid membranes of dinoflagellates like Amphidinium carterae. The extraction process involves high-performance liquid chromatography (HPLC) equipped with a photodiode array detector and a YMC-Carotenoid C30 column .
Industrial Production Methods: Industrial production of this compound involves the cultivation of this compound-producing marine dinoflagellates such as Symbiodinium voratum in biofilm photobioreactors. These reactors minimize hydrodynamic shear forces, allowing for higher growth rates and maximal biomass yield .
Chemical Reactions Analysis
Types of Reactions: Peridinin undergoes various chemical reactions, including oxidation and reduction. It is a potent inhibitor of nonenzymatic bilayer lipid peroxidation in liposomes and primary human endothelial cells .
Common Reagents and Conditions: The reactions involving this compound often require specific conditions to maintain its stability and efficacy. For instance, it is embedded within and spans the hydrophobic core of POPC membranes, maximizing its effective molarity at the site of lipid peroxidation reactions .
Major Products: The major products formed from these reactions include lipid peroxidation inhibitors, which are crucial in preventing oxidative damage in biological systems .
Scientific Research Applications
Chemistry: Peridinin is used as a fluorescence marker in flow cytometry and microscopy applications due to its unique spectral properties .
Biology: In biological research, this compound is studied for its role in photosynthesis and its interaction with chlorophyll molecules in the this compound-chlorophyll-protein complex .
Medicine: this compound has shown potential as an anti-cancer and anti-inflammatory agent. It exhibits antioxidant properties and has been found to block monocyte-endothelial cell adhesion, a key step in atherogenesis .
Industry: In the industrial sector, this compound is used in the development of new drugs and cosmetics due to its light-harvesting and antioxidant properties .
Mechanism of Action
Peridinin exerts its effects by absorbing blue-green light and transferring energy to chlorophyll molecules with high efficiency. This process involves the formation of an intramolecular charge transfer state, characterized by a large dipole moment . In biological systems, this compound acts as a potent inhibitor of lipid peroxidation by embedding within the hydrophobic core of cell membranes .
Comparison with Similar Compounds
Astaxanthin: Another carotenoid with antioxidant properties, but significantly less potent than peridinin in inhibiting lipid peroxidation.
Uniqueness: this compound’s unique ability to absorb blue-green light and its high efficiency in energy transfer to chlorophyll molecules make it distinct from other carotenoids. Additionally, its potent inhibitory effects on lipid peroxidation and its role in preventing oxidative damage highlight its uniqueness .
Properties
InChI |
InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20-/t17?,30-,32-,37+,38+,39-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRDHEJRPVSJFM-VSWVFQEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C=C=C4[C@](C[C@H](CC4(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903948 | |
| Record name | Peridinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33281-81-1 | |
| Record name | Peridinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peridinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Peridinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















